2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one
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Overview
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a heterocyclic compound with the molecular formula C9H11NOS. This compound is part of the benzothiazepine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a benzene ring fused with a thiazepine ring, which includes nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazepine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include nitro, halogenated, or hydroxylated derivatives, which can exhibit different biological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the replication of viruses by targeting viral enzymes or disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,5-benzodiazepin-1-one: Similar structure but with a nitrogen atom instead of sulfur.
1,4-Benzothiazepine: Lacks the tetrahydro configuration, leading to different chemical properties.
Benzodiazepines: Widely known for their use as anxiolytics and sedatives, differing in their core structure.
Uniqueness: 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is unique due to the presence of both nitrogen and sulfur in its ring structure, which imparts distinct chemical and biological properties. This dual presence allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ4,5-benzothiazepine 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTQEZPNHUSSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2S(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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